REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)([O-:3])=[O:2].S(OC)(O[CH3:18])(=O)=O.[I-:21].[K+]>O>[I-:21].[CH3:18][N+:9]1[C:10]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1 |f:2.3,5.6|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
7.63 g
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Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at this temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting orange precipitate was filtered
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Type
|
WASH
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Details
|
washing the residue with chilled water
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Type
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CUSTOM
|
Details
|
After drying under vacuum at 60° C., for 2 hours
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Duration
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2 h
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Type
|
CUSTOM
|
Details
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the brick-red solid was used in the next step without purification
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Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
[I-].C[N+]1=CC=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |